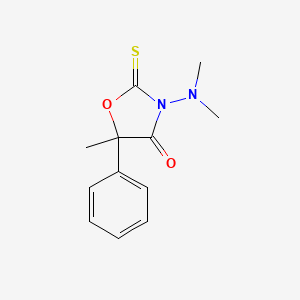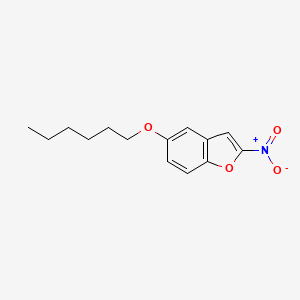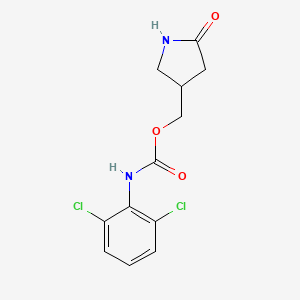![molecular formula C12H2Br6O B12878681 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan CAS No. 617708-28-8](/img/structure/B12878681.png)
1,3,4,6,7,9-Hexabromodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,9-Hexabromodibenzo[b,d]furan is a chemical compound belonging to the class of brominated dibenzofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale bromination processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced bromination techniques can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,9-Hexabromodibenzo[b,d]furan undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated derivatives.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce less brominated compounds .
Scientific Research Applications
1,3,4,6,7,9-Hexabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its persistence and behavior in the environment, particularly in relation to pollution and bioaccumulation.
Materials Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Research into its biological effects and potential toxicity is ongoing, given its structural similarity to other brominated compounds known to have biological activity.
Mechanism of Action
The mechanism of action of 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan is not fully understood. it is believed to interact with biological systems similarly to other brominated aromatic compounds. These interactions may involve binding to proteins or DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: Another brominated compound with similar structural features but different bromination patterns.
4,6-Dibromodibenzo[b,d]furan: A less brominated analog with different chemical properties.
Uniqueness
Its high degree of bromination also makes it particularly interesting for studies related to environmental persistence and toxicity .
Properties
CAS No. |
617708-28-8 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,3,4,6,7,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-5(15)9(17)11-7(3)8-4(14)2-6(16)10(18)12(8)19-11/h1-2H |
InChI Key |
YAJFDJKZOINTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=CC(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)

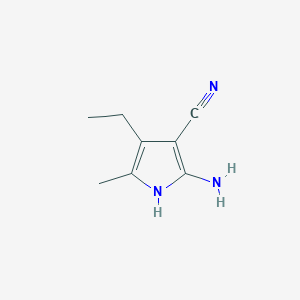
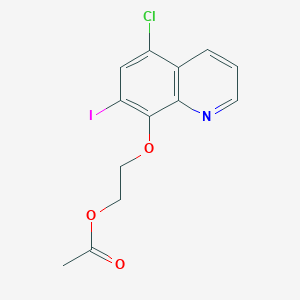

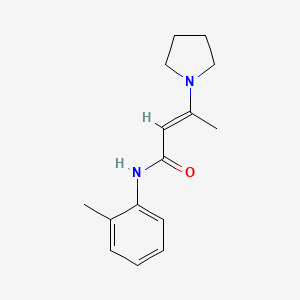
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
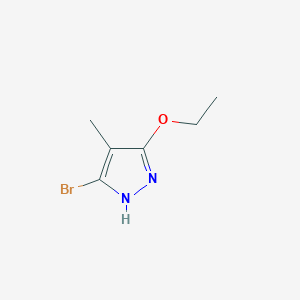
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
